依替米星硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

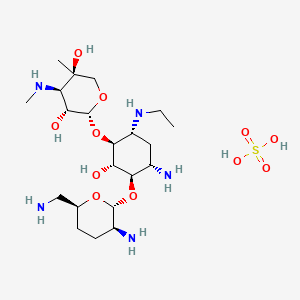

依替米星硫酸盐是一种第四代氨基糖苷类抗生素这种修饰增强了其抗菌活性,并与早期一代氨基糖苷类相比降低了其毒性 。 依替米星硫酸盐对多种革兰氏阴性菌和一些革兰氏阳性菌有效,使其在治疗严重感染方面具有价值 .

科学研究应用

依替米星硫酸盐在科学研究中有着广泛的应用,包括:

化学: 用作研究氨基糖苷类抗生素及其化学性质的模型化合物。

生物学: 研究其对细菌蛋白质合成的影响和抗药机制。

医学: 用于临床研究,以评估其治疗细菌感染的疗效和安全性。

作用机制

依替米星硫酸盐通过与细菌 30S 核糖体亚基结合发挥其抗菌作用,干扰信使 RNA 结合和受体转移 RNA 位点。这种破坏抑制蛋白质合成,导致细菌细胞死亡。 该化合物低肾毒性和耳毒性归因于其在靶细胞线粒体中的积累量很少,从而导致线粒体功能抑制较小 .

类似化合物:

庆大霉素: 第二代氨基糖苷类,毒性更高。

阿米卡星: 第三代氨基糖苷类,活性范围更广。

奈替米星: 妥布霉素的半合成衍生物,作用相似但毒性较低。

独特性: 与其他氨基糖苷类相比,依替米星硫酸盐因其增强的抗菌活性和降低的毒性而脱颖而出。 它能够治疗由氨基糖苷类耐药菌株引起的感染,进一步突出了其临床意义 .

生化分析

Biochemical Properties

Etimycin Sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Etimycin Sulfate is the inhibition of normal protein synthesis in sensitive bacteria .

Molecular Mechanism

Etimycin Sulfate exerts its effects at the molecular level. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth. This binding interaction leads to inhibition of protein synthesis and changes in gene expression .

准备方法

合成路线和反应条件: 依替米星硫酸盐是由庆大霉素 C1a 通过在 1-N 位置引入乙基来合成的。该过程涉及使用酸或碱作为 pH 调节剂来提高依替米星的溶解度。 等渗调节剂也被用来促进快速灭菌 .

工业生产方法: 该过程经过严格控制,以确保高产率和纯度,并采用严格的质量控制措施来限制杂质 .

化学反应分析

反应类型: 依替米星硫酸盐会发生多种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 .

相似化合物的比较

Gentamicin: A second-generation aminoglycoside with higher toxicity.

Amikacin: A third-generation aminoglycoside with a broader spectrum of activity.

Netilmicin: A semisynthetic derivative of sisomycin with similar action but less toxicity.

Uniqueness: Etimicin sulfate stands out due to its enhanced antibacterial activity and reduced toxicity compared to other aminoglycosides. Its ability to treat infections caused by aminoglycoside-resistant strains further highlights its clinical significance .

属性

CAS 编号 |

362045-44-1 |

|---|---|

分子式 |

C21H45N5O11S |

分子量 |

575.7 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 |

InChI 键 |

OEBISAUVQBGQKC-ZIZSAZPJSA-N |

SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

手性 SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O |

规范 SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

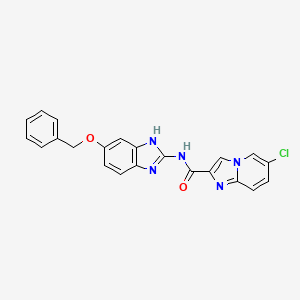

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)